Lipophilicity (logP) Comparison: Higher logP of Cyclobutyl Derivative Alters Partitioning Behavior
The cyclobutyl group in [2-(Cyclobutylmethoxy)ethyl](methyl)amine increases lipophilicity compared to the cyclopropyl analog. The measured logP value for the target compound is 1.164 , while the cyclopropylmethoxy analog (CAS 883526-98-5) exhibits a significantly lower logP of 0.541 . This quantifiable difference in lipophilicity can influence membrane permeability, protein binding, and overall ADME properties in drug development contexts.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.164 |
| Comparator Or Baseline | [2-(cyclopropylmethoxy)ethyl](methyl)amine (CAS 883526-98-5): 0.541 |
| Quantified Difference | 2.15-fold increase (target vs. comparator) |
| Conditions | Calculated logP values from Chembase.cn database |
Why This Matters
Higher lipophilicity directly impacts a compound's distribution and partitioning in biological systems, making the cyclobutyl derivative a more suitable starting point for designing compounds intended for CNS penetration or higher membrane solubility.
